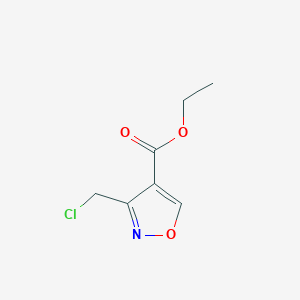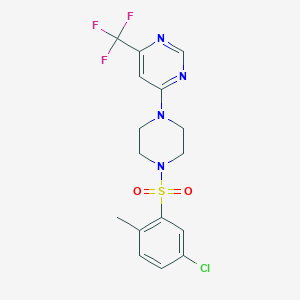
2-Bromo-3-methylisonicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-methylisonicotinonitrile is a chemical compound with the CAS Number: 1260024-26-7 . It has a molecular weight of 197.03 and its IUPAC name is 2-bromo-3-methylisonicotinonitrile .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3-methylisonicotinonitrile can be represented by the linear formula C7H5BrN2 . The InChI code for this compound is 1S/C7H5BrN2/c1-5-6(4-9)2-3-10-7(5)8/h2-3H,1H3 .Physical And Chemical Properties Analysis
2-Bromo-3-methylisonicotinonitrile is a solid at room temperature . It has a density of 1.6±0.1 g/cm3 and a boiling point of 266.7±35.0 °C at 760 mmHg .科学的研究の応用
Herbicide Resistance in Plants
The development of herbicide resistance in transgenic plants has been achieved by expressing a bacterial detoxification gene. Specifically, the gene bxn, which encodes a nitrilase converting bromoxynil to its primary metabolite, was introduced into plants, conferring resistance to the herbicide bromoxynil. This approach signifies a successful method to enhance herbicide resistance in crops through genetic engineering (Stalker, Mcbride, & Malyj, 1988).
Corrosion Inhibition
The synthesis of novel corrosion inhibitors, including quaternary ammonium, amide, and amine motifs, has shown significant efficacy in protecting carbon steel in acidic environments. These inhibitors demonstrated excellent solubility and high inhibition efficiency, highlighting their potential in metal protection applications (Chauhan, Quraishi, & Mazumder et al., 2020).
Microbial Degradation of Herbicides
Research into the microbial degradation of benzonitrile herbicides, such as bromoxynil, has provided insights into degradation pathways, persistent metabolites, and the diversity of degrader organisms. These findings are crucial for understanding the environmental fate of these herbicides and developing strategies to mitigate their impact (Holtze, Sørensen, & Sørensen et al., 2008).
Biotransformation Under Various Conditions
The anaerobic biodegradability of bromoxynil and its transformation products have been examined under different environmental conditions. These studies have shown that bromoxynil can be degraded through reductive debromination, highlighting the pathways through which this compound can be broken down in the environment (Knight, Berman, & Häggblom, 2003).
Alternatives to Harmful Fumigants
Research has identified alternatives to methyl bromide, a harmful fumigant, for controlling stored-product and quarantine insects. These alternatives include physical control methods and chemical fumigants like phosphine and sulfuryl fluoride, offering effective pest control while reducing environmental and ozone layer impacts (Fields & White, 2002).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
特性
IUPAC Name |
2-bromo-3-methylpyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c1-5-6(4-9)2-3-10-7(5)8/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJBPOXXHHFFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methylisonicotinonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2691856.png)
![3-(2-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2691858.png)

![[2-(2,4-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2691860.png)



![(6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B2691866.png)
![2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2691867.png)
![1,3,6-trimethyl-5-(methylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691868.png)
![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2691870.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2691871.png)
![{2-[(4-Methyl-1-piperidinyl)methyl]phenyl}methanol hydrochloride](/img/structure/B2691874.png)